4-Acetamido-3-fluorophenylboronic Acid
Overview
Description
4-Acetamido-3-fluorophenylboronic acid is an organoboron compound with the molecular formula C8H9BFNO3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an acetamido group at the 4-position and a fluorine atom at the 3-position
Mechanism of Action
Target of Action
The primary target of 4-Acetamido-3-fluorophenylboronic Acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is part of the organoboron reagents that are relatively stable, readily prepared, and generally environmentally benign .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable and environmentally benign , which may suggest good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the Suzuki–Miyaura coupling reaction . By facilitating the transmetalation process, this compound enables the formation of new carbon–carbon bonds .
Action Environment
The action of this compound is influenced by various environmental factors. The compound’s success in the Suzuki–Miyaura coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is also environmentally benign, which means it has minimal impact on the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-3-fluorophenylboronic acid typically involves the following steps:
Nitration and Reduction: The starting material, 3-fluoroaniline, undergoes nitration to form 3-fluoro-4-nitroaniline. This intermediate is then reduced to 3-fluoro-4-aminophenylamine.
Acetylation: The amino group of 3-fluoro-4-aminophenylamine is acetylated using acetic anhydride to yield 4-acetamido-3-fluoroaniline.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-3-fluorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The acetamido and fluorine substituents can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically uses palladium catalysts such as Pd(PPh3)4 and bases like potassium carbonate in an aqueous or alcoholic solvent.
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Oxidation: Yields phenolic derivatives.
Substitution: Results in substituted acetamido-fluorophenyl derivatives.
Scientific Research Applications
4-Acetamido-3-fluorophenylboronic acid has diverse applications in scientific research:
Biology: Investigated for its potential as a protease inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with serine and threonine residues in enzymes.
Medicine: Explored for its potential in drug development, particularly in designing enzyme inhibitors and anticancer agents.
Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the acetamido and fluorine substituents, making it less specific in its reactivity.
4-Acetamidophenylboronic Acid: Similar structure but without the fluorine atom, resulting in different electronic properties and reactivity.
3-Fluorophenylboronic Acid: Lacks the acetamido group, affecting its ability to interact with biological targets.
Uniqueness
4-Acetamido-3-fluorophenylboronic acid is unique due to the presence of both acetamido and fluorine substituents, which confer specific electronic and steric properties. These features enhance its reactivity and specificity in chemical reactions and biological interactions, making it a valuable compound in various fields of research and application .
Properties
IUPAC Name |
(4-acetamido-3-fluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BFNO3/c1-5(12)11-8-3-2-6(9(13)14)4-7(8)10/h2-4,13-14H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBBBRALHOPKCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)NC(=O)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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